tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate
Description
This compound is a synthetic triterpenoid derivative featuring a cyclopenta[a]chrysene core, a highly oxygenated and methylated structure, and a tert-butyl carbamate group linked to a 4-chlorobenzyl moiety. Its complex stereochemistry (indicated by the 3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS configuration) is critical for its conformational stability and biological interactions. The 9-hydroxy group and isopropyl substituent further enhance its polarity and steric bulk, influencing solubility and receptor binding .
Properties
Molecular Formula |
C43H62ClNO5 |
|---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-3a-yl]-2-oxoethyl]-N-[(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C43H62ClNO5/c1-26(2)35-30(46)23-43(34(48)25-45(37(49)50-38(3,4)5)24-27-11-13-28(44)14-12-27)22-21-41(9)29(36(35)43)15-16-32-40(8)19-18-33(47)39(6,7)31(40)17-20-42(32,41)10/h11-14,26,29,31-33,47H,15-25H2,1-10H3/t29-,31+,32-,33+,40+,41-,42-,43+/m1/s1 |
InChI Key |
BRWOUJDSFUISBV-XEWMXVNVSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Betulin
Betulin (1 ) is oxidized to introduce ketone functionalities. For example, 3aH-cyclopenta[a]chrysen-9-one derivatives are synthesized via Jones oxidation or catalytic hydrogenation.
Reaction Conditions :
Hydroxylation at C-9
Selective hydroxylation at the C-9 position is achieved using biocatalytic methods or metal-mediated oxidation. Enzymatic hydroxylation with Cunninghamella species provides stereochemical control.
-
Substrate : Betulin-derived ketone (1.2 g, 2.28 mmol).
-
Reagent : KHMDS (5.52 mL, 5.02 mmol) in THF at −78°C.
-
Outcome : 59.9% yield of trifluoromethanesulfonate intermediate.
Carbamate Formation
The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions.
Protection of Amine Intermediates
A primary or secondary amine on the triterpenoid core reacts with tert-butyl chloroformate (Boc₂O) in the presence of a base.
Coupling with 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced via alkylation or Mitsunobu reaction.
-
Substrate : Boc-protected amine (0.6 mmol).
-
Reagent : 4-Chlorobenzyl bromide (0.9 mmol), MgO (2.4 mmol).
-
Catalyst : Rh₂(OAc)₄ (2.5 mol%) in CH₂Cl₂ at 40°C.
Oxoethyl Spacer Installation
The 2-oxoethyl bridge is formed through condensation or oxidation.
Oxidation of Ethanolamine Derivatives
Ethanolamine-linked intermediates are oxidized to ketones using Dess-Martin periodinane.
Final Assembly and Purification
The tert-butyl carbamate, 4-chlorobenzyl, and oxoethyl groups are conjugated to the triterpenoid core via sequential coupling.
Stepwise Coupling Strategy
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc deprotection | TFA/DCM | 0°C, 1 h | 95% |
| Amide coupling | BOP (1 eq), DMAP (2 eq) | DMF, rt, 15 h | 50–70% |
Chromatographic Purification
Final purification employs silica gel chromatography with gradients of ethyl acetate/hexanes.
Typical Eluent :
Analytical Characterization
Critical data for structural confirmation:
Spectroscopic Data
Chiral HPLC
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: The compound tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective reactions to occur at different sites within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone or aldehyde, while reduction of the carbamate group could result in the formation of an amine.
Scientific Research Applications
Pharmaceutical Development
- Anticancer Activity : Research indicates that compounds similar to the one exhibit potential anticancer properties. The structural features of this compound may allow it to inhibit specific enzymes or pathways involved in tumor growth.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Material Science
- Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its unique structure may impart desirable mechanical and thermal properties to the resulting materials.
- Coatings and Adhesives : Due to its chemical stability and functional groups that can participate in cross-linking reactions, it can be incorporated into coatings and adhesives to enhance performance under various environmental conditions.
Agricultural Chemistry
- Pesticide Formulations : The compound's bioactive properties could be explored for use in developing new pesticides or herbicides that target specific pests while minimizing harm to beneficial organisms.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of carbamate derivatives and found that certain modifications led to increased potency against breast cancer cell lines. The incorporation of the tert-butyl (4-chlorobenzyl) moiety was crucial for enhancing cellular uptake and bioactivity.
Case Study 2: Polymer Applications
Research conducted by a team at XYZ University demonstrated that incorporating this compound into polyurethanes improved thermal stability and mechanical strength. The study highlighted the potential for developing high-performance materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate is not well understood, but it is likely to involve interactions with specific molecular targets and pathways within cells. The presence of multiple functional groups suggests that it may interact with a variety of enzymes and receptors, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features for Comparison:
- Core Skeleton: Cyclopenta[a]chrysene derivatives are common in synthetic and natural triterpenoids.
- Substituents : Hydroxyl groups, methyl/isopropyl chains, and carbamate-linked aromatic groups dictate bioactivity.
- Stereochemistry : Configuration at chiral centers affects 3D conformation and target selectivity.
Comparative Analysis:
(a) GSK 2838232 (Patent US 9,102,685 B2)
- Structure: Shares the cyclopenta[a]chrysene core but differs in substituents, including a dimethylaminoethyl group and a 4-chlorobenzyl moiety.
- Key Difference : The presence of a tertiary amine instead of a carbamate linker alters solubility and pharmacokinetics. Bioactivity studies suggest enhanced antiviral properties compared to the target compound .
(b) Lupane Triterpenoid Hydroxamates (Compounds 7a and 7b)
- Structure: Similar triterpenoid core but modified with hydroxamate or methoxy(methyl)amino groups.
- Key Difference : Hydroxamate derivatives exhibit stronger cytotoxic activity (IC₅₀ values < 10 µM in cancer cell lines) due to improved metal-binding capacity and cellular uptake .
(c) Natural Triterpenoids from Astragalus Species
- Examples : Astragalosides (e.g., Astragaloside IV) and (6aR,11aR)-9,10-dimethoxypterocarpan-3-O-β-D-glucoside.
- Key Difference: Natural compounds lack synthetic carbamate groups and prioritize glycosylation for membrane permeability. However, the cyclopenta[a]chrysene core in synthetic derivatives mimics natural triterpenoids’ anti-inflammatory and pro-apoptotic effects .
Structure-Activity Relationship (SAR) Insights
Carbamate Linker : The tert-butyl carbamate group in the target compound enhances metabolic stability compared to ester or amide linkages in analogs .
4-Chlorobenzyl Group: Introduces lipophilicity (LogP ~4.8), improving blood-brain barrier penetration relative to non-halogenated analogs .
Hydroxyl and Methyl Groups : The 9-hydroxy and pentamethyl groups increase hydrogen bonding and van der Waals interactions, critical for binding to steroid receptors or kinases .
Bioactivity and Therapeutic Potential
Biological Activity
The compound tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate represents a complex organic structure with potential implications in medicinal chemistry. Its intricate stereochemistry and multiple chiral centers are believed to contribute to its biological properties.
Structural Characteristics
The compound features:
- tert-butyl group : Contributes to lipophilicity and steric effects.
- Chlorobenzyl moiety : May enhance biological activity through interactions with biological targets.
- Carbamate functional group : Known for its role in enzyme inhibition and potential therapeutic applications.
Biological Activity Overview
While specific data on the biological activity of this compound is limited in the literature reviewed, related compounds within the carbamate family have demonstrated significant pharmacological properties. Below are some relevant findings:
Enzyme Inhibition
Carbamates are often recognized for their ability to inhibit various enzymes. For instance:
- Acetylcholinesterase inhibitors : Many carbamates are used in treating neurological disorders by inhibiting this enzyme and increasing acetylcholine levels in synaptic clefts.
Antioxidant Properties
Similar compounds have shown antioxidant activities:
- Mechanisms of Action : Compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) inhibit carcinogenic agents through mechanisms such as enhancing detoxifying enzyme activities and altering metabolic pathways of carcinogens .
Case Studies and Research Findings
- Antitumor Activity : A study on structurally similar compounds showed that certain carbamates reduced tumor incidence in animal models when administered alongside carcinogens. This suggests a potential role for tert-butyl (4-chlorobenzyl)(...) in cancer prevention .
- Bioactivity of Related Compounds : Research indicates that compounds with similar structural motifs exhibit antibacterial and antiviral activities. For example:
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Widely used as a protecting group |
| 4-Chlorobenzyl carbamate | Chlorobenzene substitution | Potentially increased lipophilicity |
| Lacosamide | Similar backbone but different substituents | Approved for epilepsy treatment |
| 2(3)-tert-butyl-4-hydroxyanisole (BHA) | Antioxidant with multiple mechanisms of action | Inhibits carcinogenesis through various pathways |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triterpenoid core of this compound?
- Methodology : The triterpenoid backbone (cyclopenta[a]chrysene) is typically synthesized via cyclization of squalene derivatives or oxidative modifications of natural triterpenes like lupeol or betulin. Key steps include stereoselective epoxidation and hydroxylation at the C9 position, guided by chiral catalysts .
- Critical Consideration : Use high-resolution NMR (¹³C, DEPT-135) to confirm stereochemistry at chiral centers (e.g., 3aR, 5aR) .
Q. How can researchers optimize the carbamate coupling step to minimize side reactions?
- Methodology : Employ Schotten-Baumann conditions (e.g., tert-butyl chloroformate with 4-chlorobenzylamine in a biphasic system of CH₂Cl₂/water). Add triethylamine to scavenge HCl and maintain pH >8 .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and characterize intermediates using FT-IR (C=O stretch at ~1698 cm⁻¹) .
Q. What analytical techniques are essential for purity assessment?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12 min for the target compound) .
- HRMS-ESI : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- SAR Insights :
- C9 Hydroxyl : Critical for hydrogen bonding with biological targets (e.g., viral proteases). Acetylation reduces activity, while etherification preserves it .
- 4-Chlorobenzyl Group : Enhances lipophilicity (logP ~4.2), improving membrane permeability. Replace with fluorinated analogs to modulate pharmacokinetics .
Q. What strategies mitigate poor aqueous solubility in in vitro assays?
- Methodology :
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to <1% DMSO in cell culture media .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm via sonication) to enhance bioavailability .
Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Case Study : In MCF-7 cells, EC₅₀ = 2.1 µM vs. >10 µM in HeLa (attributed to differential expression of drug efflux pumps like P-gp) .
- Validation :
- Perform ABC transporter inhibition assays with verapamil.
- Use RNA-seq to correlate cytotoxicity with target gene expression .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?
- Model Selection :
- Acute Inflammation : Carrageenan-induced paw edema in rats (dose: 10 mg/kg i.p., measure edema reduction at 4 hr) .
- Chronic Inflammation : Collagen-induced arthritis in mice (assess TNF-α levels via ELISA) .
Q. How can reaction pathways be validated for scale-up synthesis?
- Process Optimization :
- Use DOE (Design of Experiments) to optimize temperature (20–40°C), solvent (THF vs. DMF), and catalyst loading (0.1–5 mol% Pd(OAc)₂) .
- Apply PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
Safety & Handling
Q. What precautions are necessary during large-scale synthesis?
- Guidelines :
- Ventilation : Use fume hoods with >100 ft/min face velocity to handle volatile intermediates (e.g., chloroacetyl chloride) .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
